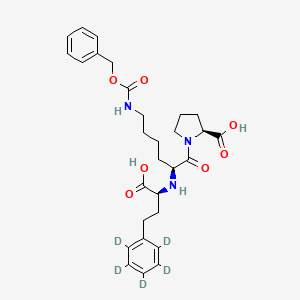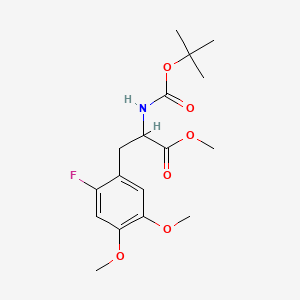
(R)-1-(Nafta-1-il)-N-(3-(trifluorometil)bencil)etanamina clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride is a chiral amine compound that features a naphthalene ring and a trifluoromethyl-substituted benzyl group
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: It can be used to study receptor-ligand interactions in biological systems.
Medicine
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Pharmacokinetics: Studies on the compound can provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Agrochemicals: It may be utilized in the synthesis of novel agrochemical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 3-(trifluoromethyl)benzyl chloride.
Formation of Intermediate: The naphthalene is first converted into a suitable intermediate, such as a naphthylamine derivative, through nitration and subsequent reduction.
Coupling Reaction: The intermediate is then coupled with 3-(trifluoromethyl)benzyl chloride under basic conditions to form the desired product.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent systems to maximize product purity and minimize by-products.
Automated Resolution: Employing automated chiral resolution techniques to ensure consistent production of the ®-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces naphthyl ketones or aldehydes.
Reduction: Yields amine derivatives.
Substitution: Results in the formation of various substituted benzyl derivatives.
Mecanismo De Acción
The mechanism of action of ®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s naphthalene ring and trifluoromethyl group contribute to its binding affinity and specificity. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: It interacts with receptor sites, modulating their activity and influencing downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride: The enantiomer of the compound, with different biological activity.
1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)methanamine hydrochloride: A structurally similar compound with a methylene group instead of an ethylene group.
1-(Naphthalen-1-yl)-N-(4-(trifluoromethyl)benzyl)ethanamine hydrochloride: A compound with a trifluoromethyl group at the para position.
Uniqueness
®-1-(Naphthalen-1-yl)-N-(3-(trifluoromethyl)benzyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of both naphthalene and trifluoromethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
(1R)-1-naphthalen-1-yl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N.ClH/c1-14(18-11-5-8-16-7-2-3-10-19(16)18)24-13-15-6-4-9-17(12-15)20(21,22)23;/h2-12,14,24H,13H2,1H3;1H/t14-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJSHPLNLWRJKG-PFEQFJNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC(=CC=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)


![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)



